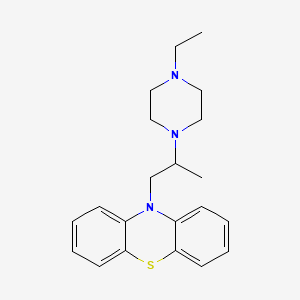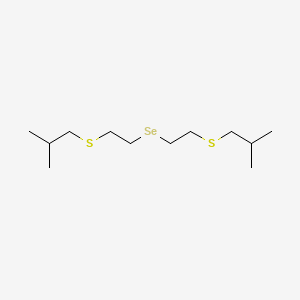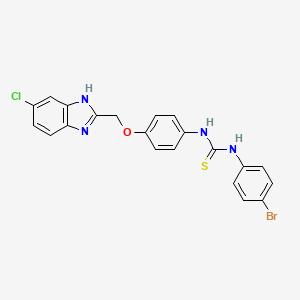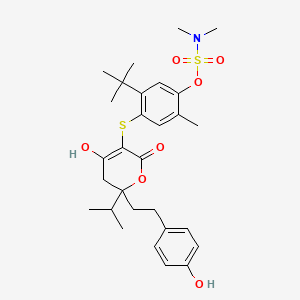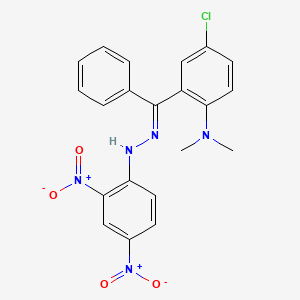
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloro-substituted phenyl ring, a dimethylamino group, and a dinitrophenyl hydrazone moiety, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone typically involves a multi-step process. One common method includes the initial formation of (5-Chloro-2-(dimethylamino)phenyl)phenylmethanone through a Friedel-Crafts acylation reaction. This intermediate is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form the final hydrazone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and dimethylamino sites, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution are employed.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with nitro and carbonyl groups.
- Reduced derivatives with amino groups.
- Substituted derivatives with various functional groups replacing the chloro or dimethylamino groups.
科学研究应用
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the presence of the dinitrophenyl hydrazone moiety can facilitate binding to proteins, affecting their function and leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(5-Chloro-2-(methylamino)phenyl)phenylmethanone: Similar structure but with a methylamino group instead of a dimethylamino group.
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone: Lacks the dinitrophenyl hydrazone moiety.
Uniqueness
The uniqueness of (5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and dimethylamino groups, along with the dinitrophenyl hydrazone moiety, makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
102996-75-8 |
|---|---|
分子式 |
C21H18ClN5O4 |
分子量 |
439.8 g/mol |
IUPAC 名称 |
N-[(E)-[[5-chloro-2-(dimethylamino)phenyl]-phenylmethylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C21H18ClN5O4/c1-25(2)19-11-8-15(22)12-17(19)21(14-6-4-3-5-7-14)24-23-18-10-9-16(26(28)29)13-20(18)27(30)31/h3-13,23H,1-2H3/b24-21+ |
InChI 键 |
NKFPWGMMPIVCDV-DARPEHSRSA-N |
手性 SMILES |
CN(C)C1=C(C=C(C=C1)Cl)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3 |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)Cl)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


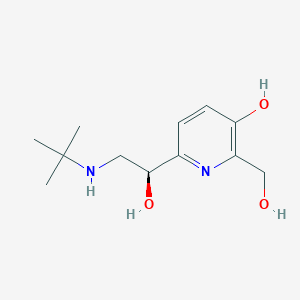


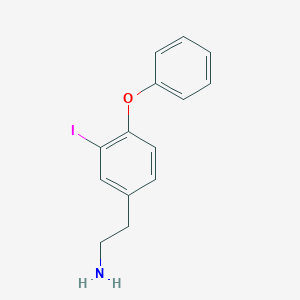
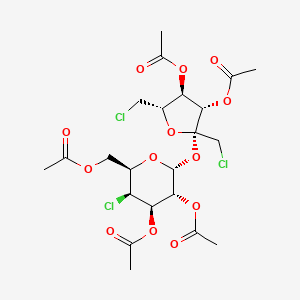
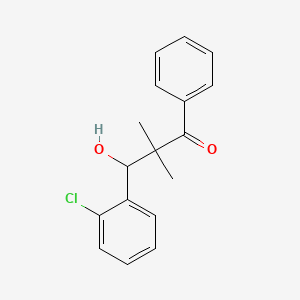
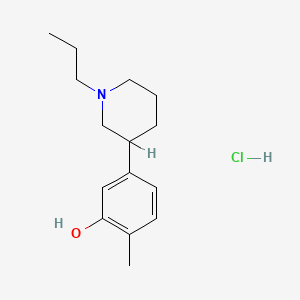
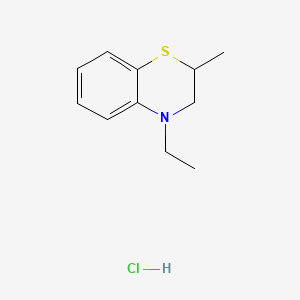
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
